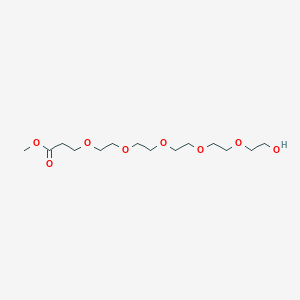

Hydroxy-PEG5-methyl ester

Overview

Description

Hydroxy-PEG5-methyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .

Mechanism of Action

Target of Action

Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester It’s known that the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group can be further derivatized or replaced with other reactive functional groups . The methyl ester can be hydrolyzed under strong basic conditions .

Biochemical Pathways

It’s known that peg derivatives like this compound are often used in drug delivery systems , which could imply involvement in various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially impact the compound’s absorption and distribution. The methyl ester can be hydrolyzed under strong basic conditions , which could influence its metabolism and excretion.

Result of Action

Given its use in drug delivery systems , the effects would likely depend on the specific drug being delivered.

Action Environment

It’s known that the methyl ester can be hydrolyzed under strong basic conditions , suggesting that pH could be a significant environmental factor.

Biochemical Analysis

Biochemical Properties

The hydroxyl group in Hydroxy-PEG5-methyl ester enables further derivatization or replacement with other reactive functional groups . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility and decreasing their aggregation . The methyl ester can be hydrolyzed under strong basic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of the methyl ester under strong basic conditions . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Dosage Effects in Animal Models

Peg derivatives are generally considered safe and non-toxic .

Metabolic Pathways

The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups , suggesting potential interactions with various enzymes and cofactors.

Transport and Distribution

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting it may be readily transported and distributed.

Subcellular Localization

Peg derivatives are known to be highly flexible, providing for surface treatment or bioconjugation without steric hindrance , suggesting potential localization to various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG5-methyl ester is typically synthesized through etherification reactions. The process involves the reaction of a hydroxyl-terminated PEG with a methyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG5-methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Halides or amines.

Scientific Research Applications

Hydroxy-PEG5-methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the bioavailability and reduce the immunogenicity of therapeutic agents.

Industry: Applied in the production of cosmetics and personal care products due to its hydrophilic properties

Comparison with Similar Compounds

Similar Compounds

- Hydroxy-PEG4-methyl ester

- Hydroxy-PEG6-methyl ester

- Methoxy-PEG5-methyl ester

Uniqueness

Hydroxy-PEG5-methyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise molecular modifications .

Properties

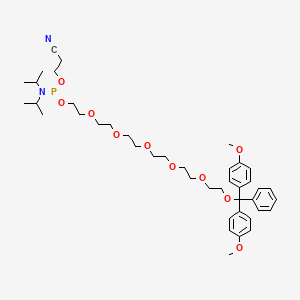

IUPAC Name |

methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAYQXPIWZRYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)